6-氯吡啶-3-基乙酸酯

描述

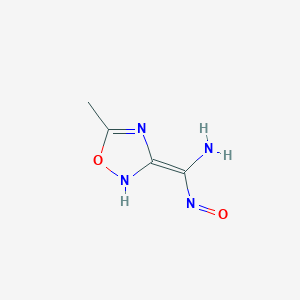

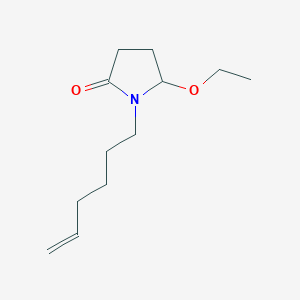

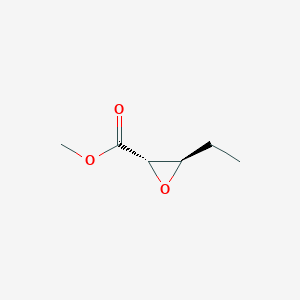

6-Chloropyridin-3-yl acetate is a chemical compound with the molecular formula C7H6ClNO2 . It is used for research and development purposes.

Synthesis Analysis

A novel modular and practical methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides was developed. The Heck reaction of 2-chloro-5-iodopyridine with a 3‘-TBDMS-protected glycal gave a 6-chloropyridin-3-yl nucleoside analogue, which was then desilylated, selectively reduced, and reprotected to give the TBDMS-protected 6 .Chemical Reactions Analysis

Pyridine derivatives, including 6-Chloropyridin-3-yl acetate, have been noted for their ability to undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

6-Chloropyridin-3-yl acetate has a molecular weight of 171.58 g/mol . Other physical and chemical properties such as solubility, lipophilicity, and druglikeness are not explicitly mentioned in the search results.科学研究应用

Use in Synthesis of Other Compounds

Field

Chemistry, specifically organic synthesis.

Application

“6-Chloropyridin-3-yl acetate” is used as a building block in the synthesis of other organic compounds .

Methods of Application

The specific methods of application would depend on the target compound being synthesized. Generally, it would involve reactions under controlled conditions with other reagents.

Results or Outcomes

The outcome of using “6-Chloropyridin-3-yl acetate” in synthesis is the production of the target compound.

Use in the Production of Analgesics

Field

Pharmaceutical chemistry.

Application

“6-Chloropyridin-3-yl acetate” has been used in the preparative-scale production of the analgesic epibatidine .

Methods of Application

The production of epibatidine involves a series of chemical reactions, starting with “6-Chloropyridin-3-yl acetate” as one of the starting materials .

Results or Outcomes

The endo and exo isomers of epibatidine were produced with yields of 9.9% and 8.8% respectively .

Use in the Synthesis of 2-(6-Chloropyridin-3-yl)acetic Acid

Application

“6-Chloropyridin-3-yl acetate” can be used in the synthesis of 2-(6-Chloropyridin-3-yl)acetic acid .

Results or Outcomes

Use in the Synthesis of Ethyl 6-Chloropyridine-3-acetate

Application

“6-Chloropyridin-3-yl acetate” can be used in the synthesis of Ethyl 6-Chloropyridine-3-acetate .

安全和危害

属性

IUPAC Name |

(6-chloropyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWOGUAXAQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356133 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyridin-3-yl acetate | |

CAS RN |

188057-24-1 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)